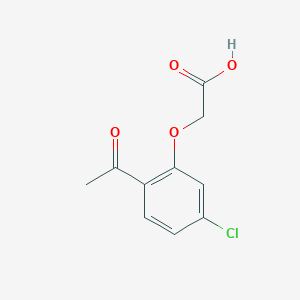
(Z)-4-(benzyloxy)-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(benciloxi)-N-(5-(2,3-dimetoxi-bencilideno)-4-oxo-2-tioxotiazolidin-3-il)benzamida es un compuesto orgánico complejo que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo bencilideno, un anillo de tioxotiazolidinona y una porción de benciloxibenzamida.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (Z)-4-(benciloxi)-N-(5-(2,3-dimetoxi-bencilideno)-4-oxo-2-tioxotiazolidin-3-il)benzamida típicamente involucra múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Tioxotiazolidinona: Este paso involucra la reacción de una tioamida adecuada con una cetona halogenada en condiciones básicas para formar el anillo de tioxotiazolidinona.
Introducción del Grupo Bencilideno: El intermedio de tioxotiazolidinona se hace reaccionar entonces con 2,3-dimetoxi-benzaldehído en presencia de una base para introducir el grupo bencilideno.
Formación de la Porción de Benciloxibenzamida: El paso final involucra la reacción del intermedio con cloruro de benciloxibenzoilo en presencia de una base para formar el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para asegurar un alto rendimiento y pureza. Además, el uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
(Z)-4-(benciloxi)-N-(5-(2,3-dimetoxi-bencilideno)-4-oxo-2-tioxotiazolidin-3-il)benzamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los correspondientes sulfóxidos o sulfófonos.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir el grupo bencilideno a un grupo bencilo.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo bencilideno, utilizando nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio, ácido acético y agua.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, etanol y tetrahidrofurano.
Sustitución: Aminas, tioles, dimetilformamida y diclorometano.
Principales Productos Formados
Oxidación: Sulfóxidos y sulfófonos.
Reducción: Derivados de bencilo.
Sustitución: Derivados amino o tio-sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, (Z)-4-(benciloxi)-N-(5-(2,3-dimetoxi-bencilideno)-4-oxo-2-tioxotiazolidin-3-il)benzamida se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Sus características estructurales sugieren que puede interactuar con varios objetivos biológicos, convirtiéndolo en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina
En medicina, (Z)-4-(benciloxi)-N-(5-(2,3-dimetoxi-bencilideno)-4-oxo-2-tioxotiazolidin-3-il)benzamida se investiga por sus posibles aplicaciones terapéuticas. Puede exhibir propiedades antiinflamatorias, antimicrobianas o anticancerígenas, aunque se necesitan más investigaciones para confirmar estos efectos.
Industria
En el sector industrial, este compuesto se puede utilizar como intermediario en la producción de productos farmacéuticos, agroquímicos y productos químicos especiales. Su versatilidad y reactividad lo convierten en un componente valioso en diversos procesos de fabricación.
Mecanismo De Acción
El mecanismo de acción de (Z)-4-(benciloxi)-N-(5-(2,3-dimetoxi-bencilideno)-4-oxo-2-tioxotiazolidin-3-il)benzamida involucra su interacción con objetivos moleculares específicos. El grupo bencilideno puede interactuar con enzimas o receptores, modulando su actividad. El anillo de tioxotiazolidinona también puede desempeñar un papel en la unión a macromoléculas biológicas, influyendo en las vías y los procesos celulares. Se requieren estudios detallados para dilucidar los objetivos moleculares exactos y las vías involucradas.
Comparación Con Compuestos Similares
Compuestos Similares
5-(2,3-Dimetoxi-bencilideno)rodanina: Este compuesto comparte las porciones de bencilideno y tioxotiazolidinona, pero carece del grupo benciloxibenzamida.
(Z)-Etil 2-(2,3-dimetoxi-bencilideno)-5-(2,5-dimetoxi-fenil)-7-metil-3-oxo-3,5-dihidro-2H-tiazolo[3,2-a]pirimidina-6-carboxilato: Este compuesto tiene un grupo bencilideno similar, pero difiere en la estructura general y los grupos funcionales.
Unicidad
(Z)-4-(benciloxi)-N-(5-(2,3-dimetoxi-bencilideno)-4-oxo-2-tioxotiazolidin-3-il)benzamida es único debido a su combinación de características estructurales. La presencia del grupo benciloxibenzamida lo distingue de otros compuestos similares, lo que potencialmente lleva a diferentes perfiles de reactividad y actividad biológica.
Propiedades
Fórmula molecular |
C26H22N2O5S2 |
|---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C26H22N2O5S2/c1-31-21-10-6-9-19(23(21)32-2)15-22-25(30)28(26(34)35-22)27-24(29)18-11-13-20(14-12-18)33-16-17-7-4-3-5-8-17/h3-15H,16H2,1-2H3,(H,27,29)/b22-15- |
Clave InChI |
BNOVRKJLZLTHAS-JCMHNJIXSA-N |
SMILES isomérico |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
SMILES canónico |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12128436.png)
}-N-(3,4-dimethyl phenyl)acetamide](/img/structure/B12128437.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B12128450.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12128460.png)
![2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128464.png)
![2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128476.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B12128479.png)

![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide](/img/structure/B12128487.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128490.png)
![4-[({[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12128497.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128510.png)

